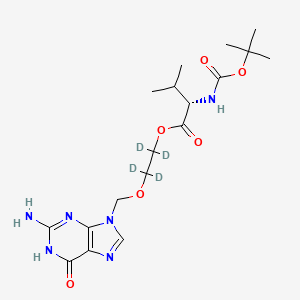

N-t-Boc-valacyclovir-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-t-Boc-valacyclovir-d4” is the labelled analogue of “N-t-Boc-valacyclovir”, which is an impurity of Acyclovir . It is intended for use as an internal standard for the quantification of N-Carboxybenzyl D-Valacyclovir .

Synthesis Analysis

The synthesis of N-Boc protected amino esters, such as this compound, is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . The method involves coupling an amine protected valine with acyclovir to form a protected valacyclovir, and then deprotecting the protected valacyclovir to form valacyclovir .Molecular Structure Analysis

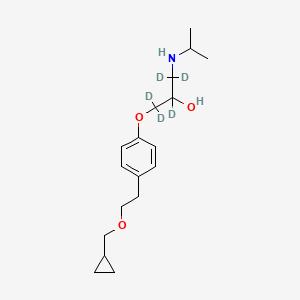

The molecular formula of this compound is C18H24D4N6O6 . Its IUPAC name is [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are primarily the Buchwald Hartwig cross-coupling reaction and the deprotection of the N-Boc group .Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of valacyclovir, a prodrug of acyclovir, have been extensively studied due to its therapeutic importance. A crucial aspect of these studies involves understanding how valacyclovir is converted to acyclovir in the body, primarily through the action of enzymes. This process significantly enhances the bioavailability of acyclovir, making valacyclovir an effective treatment for herpes virus infections. One study identified and characterized a human enzyme responsible for this conversion, revealing the enzyme's importance in the activation of valacyclovir to acyclovir and highlighting potential new targets for prodrug design (Kim et al., 2003). Additionally, the pharmacokinetics of acyclovir and its metabolites in cerebrospinal fluid and systemic circulation have been investigated, especially in subjects with normal and impaired renal function. These studies provide critical insights into the drug's distribution and potential neurotoxic effects, underscoring the need for dose adjustments in patients with renal impairment (Smith et al., 2009).

Neurotoxicity and Renal Implications

Valacyclovir's neurotoxicity, particularly in patients with renal failure, has prompted several clinical studies. These investigations aim to better understand the conditions under which neurotoxic symptoms may develop and how they can be effectively managed. For example, studies have reported cases of valacyclovir-induced neurotoxicity in patients with impaired renal function, highlighting the drug's potential to induce severe neurological symptoms in this patient population. Such research underscores the importance of closely monitoring renal functions and adjusting dosages appropriately to prevent neurotoxicity (Izzedine et al., 2001). Furthermore, case reports and pharmacokinetic studies have contributed to a deeper understanding of the mechanisms behind valacyclovir's adverse effects, paving the way for safer therapeutic applications.

Molecular Studies and Electrochemical Behavior

On the molecular level, research has delved into the electrochemical behavior of valacyclovir, exploring its analytical applications. These studies not only offer insights into the drug's chemical properties but also demonstrate the development of analytical techniques for valacyclovir's detection and quantification in pharmaceutical and biological samples. Such research is crucial for drug monitoring, quality control, and therapeutic drug management (Uslu et al., 2006). Moreover, molecular docking studies have provided valuable information on valacyclovir's potential as an antiviral drug, offering a deeper understanding of its interactions with viral proteins and suggesting pathways for enhancing its antiviral efficacy (FathimaRizwana et al., 2019).

Mecanismo De Acción

Target of Action

N-t-Boc-valacyclovir-d4 is a labelled analogue of N-t-Boc-valacyclovir, which is an impurity of Acyclovir . The primary targets of this compound are the Thymidine kinase and the DNA polymerase catalytic subunit of the Herpes Simplex Virus (HSV) type 1 . These enzymes play crucial roles in the replication of the viral DNA, making them ideal targets for antiviral drugs.

Mode of Action

This compound, like its parent compound Valacyclovir, is rapidly and almost completely converted in the body to Aciclovir and Valine . Aciclovir acts as a selective inhibitor of the herpes viruses . It is incorporated into the viral DNA during replication and leads to premature termination of the growing DNA strand . This effectively halts the replication of the virus and prevents the infection from spreading.

Biochemical Pathways

The conversion of this compound to Aciclovir and Valine likely involves the enzyme valacyclovir hydrolase . Once converted, Aciclovir is phosphorylated by viral Thymidine kinase to become Aciclovir monophosphate, which is further converted to the active form, Aciclovir triphosphate, by host cell kinases . This active form is the one that gets incorporated into the viral DNA, disrupting its synthesis and inhibiting viral replication .

Pharmacokinetics

Valacyclovir is known for its excellent oral absorption and high bioavailability . It is rapidly and almost completely converted to Aciclovir and Valine in the body .

Result of Action

The result of the action of this compound is the inhibition of HSV replication. By disrupting the viral DNA synthesis, the spread of the virus within the host is effectively halted . This leads to a decrease in the severity and duration of outbreaks of herpes-related symptoms.

Propiedades

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N6O6/c1-10(2)11(21-17(27)30-18(3,4)5)15(26)29-7-6-28-9-24-8-20-12-13(24)22-16(19)23-14(12)25/h8,10-11H,6-7,9H2,1-5H3,(H,21,27)(H3,19,22,23,25)/t11-/m0/s1/i6D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLBYLSLCQBNHV-YUQOGSRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C)OCN1C=NC2=C1N=C(NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7H-[1,3]Thiazolo[4,5-g]indazole](/img/structure/B562733.png)